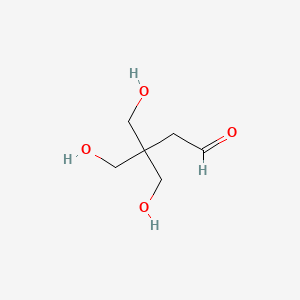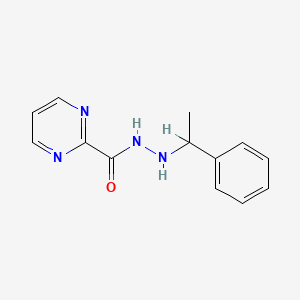
2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide is a chemical compound with the molecular formula C13H14N4O It is a derivative of pyrimidinecarboxylic acid and is characterized by the presence of a hydrazide group attached to the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide typically involves the reaction of pyrimidine-2-carboxylic acid with 2-(1-phenylethyl)hydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO), and under reflux conditions to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinecarboxylic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, affecting their function. Additionally, the compound may inhibit certain enzymes or interfere with metabolic pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine-2-carboxylic acid: A precursor in the synthesis of 2-Pyrimidinecarboxylic acid, 2-(1-phenylethyl)hydrazide.
2-Pyridinecarboxylic acid: Another pyridine derivative with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the hydrazide group, which imparts distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
195307-63-2 |
|---|---|
Formule moléculaire |
C13H14N4O |
Poids moléculaire |
242.28 g/mol |
Nom IUPAC |
N'-(1-phenylethyl)pyrimidine-2-carbohydrazide |
InChI |
InChI=1S/C13H14N4O/c1-10(11-6-3-2-4-7-11)16-17-13(18)12-14-8-5-9-15-12/h2-10,16H,1H3,(H,17,18) |
Clé InChI |
QSZXRSDKNKBJKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NNC(=O)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


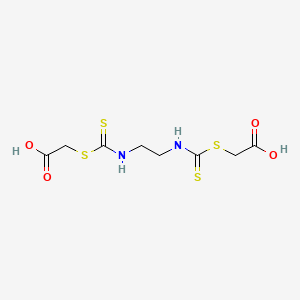
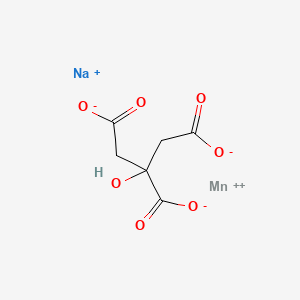

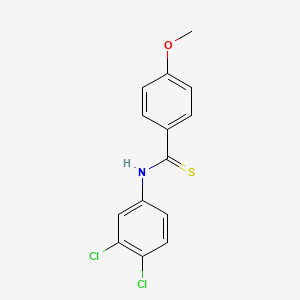
![N,N-bis[3-(dimethylamino)propyl]formamide](/img/structure/B12665544.png)

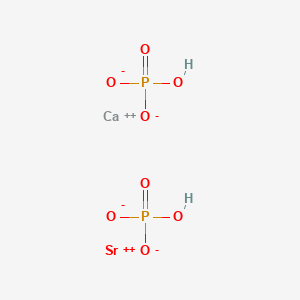

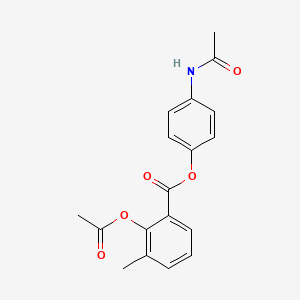
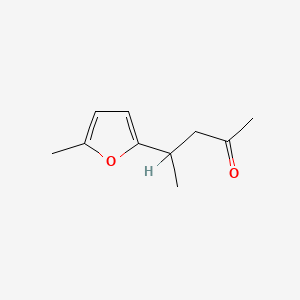
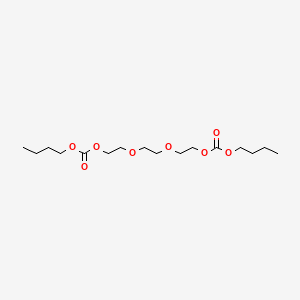
![Chloro[1-[4-(chloromethyl)phenyl]ethyl]dimethylsilane](/img/structure/B12665574.png)

